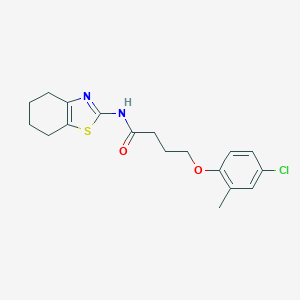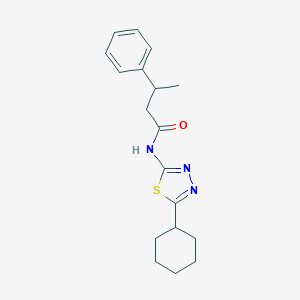![molecular formula C32H27N3O3 B216342 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which has been linked to various diseases such as Alzheimer's, bipolar disorder, and diabetes.
Mechanism of Action
The mechanism of action of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of this compoundβ. This enzyme is involved in various signaling pathways in the body, including the Wnt signaling pathway, which is important for cell growth and differentiation. Inhibition of this compoundβ has been shown to have therapeutic effects in various diseases, including Alzheimer's, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit this compoundβ, which has been linked to the treatment of various diseases, including Alzheimer's, bipolar disorder, and diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages for lab experiments. It is a potent inhibitor of this compoundβ, which makes it useful for studying the Wnt signaling pathway and its role in various diseases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, which makes it useful for studying the effects of this compoundβ inhibition on these processes. However, there are limitations to using this compound in lab experiments. Its potency as a this compoundβ inhibitor may make it difficult to study the effects of partial inhibition of this enzyme.
Future Directions
There are several future directions for the study of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to further investigate its potential therapeutic applications in diseases such as Alzheimer's, bipolar disorder, and diabetes. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, future research could focus on developing more potent and selective this compoundβ inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde and 2-chloropyridine in the presence of sodium hydride to form 4-methoxyphenyl-2-chloropyridine. The second step involves the reaction of the above product with 2,3-dichlorobenzoyl chloride in the presence of triethylamine to form 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3-dichlorodibenzo[b,e][1,4]diazepine. The final step involves the reduction of the above product with sodium borohydride in the presence of acetic acid to form this compound.
Scientific Research Applications
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit this compoundβ, which is a key enzyme involved in various signaling pathways in the body. This inhibition has been linked to the treatment of several diseases, including Alzheimer's, bipolar disorder, and diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
properties
Molecular Formula |
C32H27N3O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
5-benzoyl-9-(4-methoxyphenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H27N3O3/c1-38-25-15-13-21(14-16-25)24-18-27-30(29(36)19-24)31(23-10-7-17-33-20-23)35(28-12-6-5-11-26(28)34-27)32(37)22-8-3-2-4-9-22/h2-17,20,24,31,34H,18-19H2,1H3 |
InChI Key |
DYGSCRGUUAAMON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
